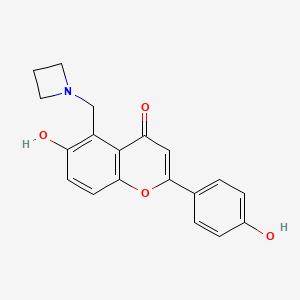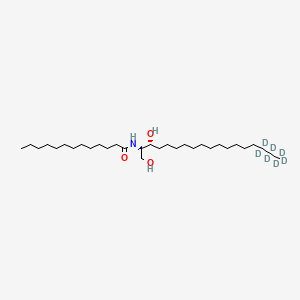
Antituberculosis agent-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antituberculosis agent-2 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents that have been developed to combat drug-resistant strains of tuberculosis, including multidrug-resistant tuberculosis and extensively drug-resistant tuberculosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antituberculosis agent-2 involves multiple steps, including the formation of key intermediates and final product purification. One common synthetic route includes the cycloaddition reaction under ultrasound irradiation, which avoids standard heating and column chromatography while producing high yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at controlled temperatures .
化学反应分析
Types of Reactions: Antituberculosis agent-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce toxicity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified derivatives of this compound, which may exhibit improved pharmacological properties and reduced side effects .
科学研究应用
Antituberculosis agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Employed in the treatment of tuberculosis, particularly in cases involving drug-resistant strains.
Industry: Utilized in the development of new antituberculosis drugs and formulations
作用机制
The mechanism of action of antituberculosis agent-2 involves the inhibition of key enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis. This compound targets the synthesis of mycolic acids in the bacterial cell wall, leading to cell lysis and death . Additionally, it may interfere with nucleic acid synthesis and protein synthesis, further inhibiting bacterial growth .
相似化合物的比较
- Isoniazid
- Rifampin
- Pyrazinamide
- Ethambutol
- Bedaquiline
- Delamanid
Comparison: Antituberculosis agent-2 is unique in its ability to target multiple pathways within Mycobacterium tuberculosis, making it effective against drug-resistant strains. Unlike some first-line drugs, it exhibits a broader spectrum of activity and lower toxicity .
属性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC 名称 |
5-(azetidin-1-ylmethyl)-6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H17NO4/c21-13-4-2-12(3-5-13)18-10-16(23)19-14(11-20-8-1-9-20)15(22)6-7-17(19)24-18/h2-7,10,21-22H,1,8-9,11H2 |
InChI 键 |
YONQTMXRNDKBLV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)





![[DAla4] Substance P (4-11)](/img/structure/B15141634.png)



